molecular formula C15H22N2O2S B2635602 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone CAS No. 1396758-52-3

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone

Cat. No.: B2635602
CAS No.: 1396758-52-3
M. Wt: 294.41
InChI Key: QISWXYDLRYDTPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is a complex organic compound that features a morpholine ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the reaction of 4-(thiophen-2-yl)piperidine with morpholine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed:

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Reduced piperidine derivatives.

    Substitution: Various substituted thiophene and piperidine derivatives.

Scientific Research Applications

1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
  • 2-(Piperazin-1-yl)-N-(thiophen-2-yl methylene)ethanamine

Uniqueness: 1-Morpholino-2-(4-(thiophen-2-yl)piperidin-1-yl)ethanone is unique due to its combination of morpholine, thiophene, and piperidine rings, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-morpholin-4-yl-2-(4-thiophen-2-ylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c18-15(17-7-9-19-10-8-17)12-16-5-3-13(4-6-16)14-2-1-11-20-14/h1-2,11,13H,3-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QISWXYDLRYDTPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.